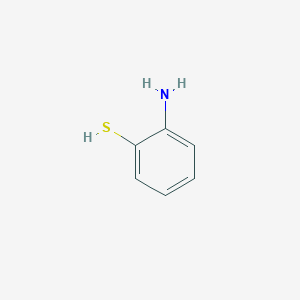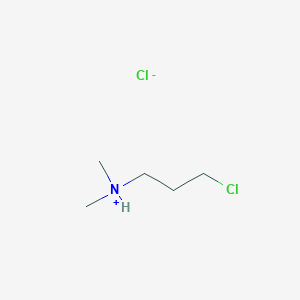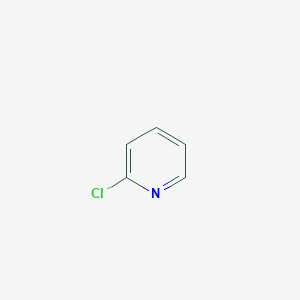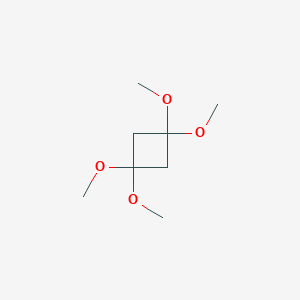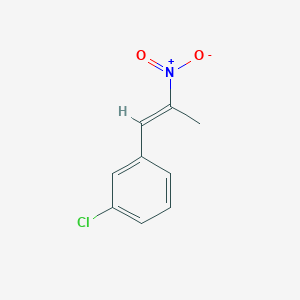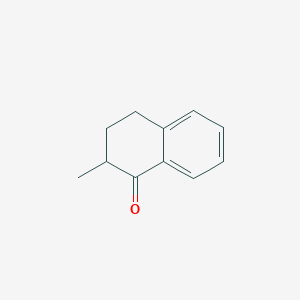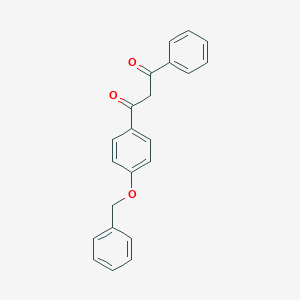
1-(4-Benzyloxyphenyl)-3-phenyl-1,3-propanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Benzyloxyphenyl)-3-phenyl-1,3-propanedione, also known as Flavone-8-acetic acid (FAA), is a synthetic flavonoid compound that has been extensively studied for its potential therapeutic applications. FAA is a yellow crystalline powder that is soluble in organic solvents like ethanol, methanol, and chloroform.
Mecanismo De Acción
The exact mechanism of action of FAA is not fully understood, but it is believed to work by activating the immune system and inducing the production of cytokines like interleukin-2 and interferon-gamma. FAA has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation, in tumors.
Efectos Bioquímicos Y Fisiológicos
FAA has been shown to have several biochemical and physiological effects, including reducing tumor growth, reducing blood pressure, improving endothelial function, reducing inflammation and oxidative stress, and inducing apoptosis in cancer cells. FAA has also been shown to increase the production of natural killer cells, which are immune cells that play a role in killing cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FAA has several advantages for lab experiments, including its solubility in organic solvents like ethanol, methanol, and chloroform, and its ability to induce apoptosis in cancer cells. However, FAA also has some limitations, including its potential toxicity at high doses and its limited bioavailability.
Direcciones Futuras
There are several future directions for research on FAA, including studying its potential therapeutic applications in other diseases like diabetes and Alzheimer's disease, improving its bioavailability, and developing new synthetic methods for its production. Other future directions include studying its potential synergistic effects with other drugs and developing new formulations for its delivery.
Métodos De Síntesis
FAA can be synthesized by a variety of methods, including the condensation of 4-benzyloxybenzaldehyde with acetophenone in the presence of a base like sodium hydroxide or potassium hydroxide. The resulting product is then reduced using sodium borohydride or lithium aluminum hydride to produce FAA. Another method involves the reaction of 4-benzyloxybenzoyl chloride with phenylacetic acid in the presence of a base like triethylamine to produce FAA.
Aplicaciones Científicas De Investigación
FAA has been studied for its potential therapeutic applications in cancer treatment, cardiovascular diseases, and inflammation. In cancer treatment, FAA has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In cardiovascular diseases, FAA has been shown to reduce blood pressure and improve endothelial function. In inflammation, FAA has been shown to reduce inflammation and oxidative stress.
Propiedades
Número CAS |
142472-13-7 |
|---|---|
Nombre del producto |
1-(4-Benzyloxyphenyl)-3-phenyl-1,3-propanedione |
Fórmula molecular |
C22H18O3 |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
1-phenyl-3-(4-phenylmethoxyphenyl)propane-1,3-dione |
InChI |
InChI=1S/C22H18O3/c23-21(18-9-5-2-6-10-18)15-22(24)19-11-13-20(14-12-19)25-16-17-7-3-1-4-8-17/h1-14H,15-16H2 |
Clave InChI |
IMICPPMXUFKEQQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)CC(=O)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)CC(=O)C3=CC=CC=C3 |
Otros números CAS |
142472-13-7 |
Sinónimos |
1-(4-Benzyloxyphenyl)-3-phenyl-1,3-propanedione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



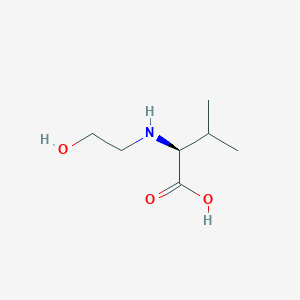
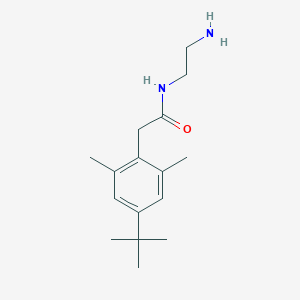
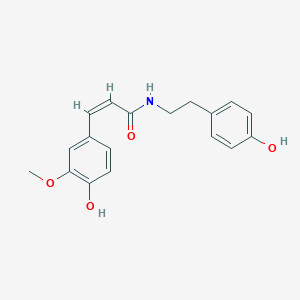
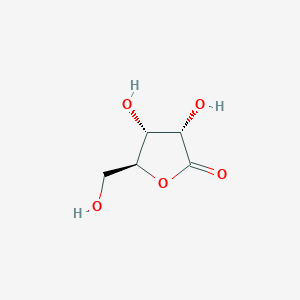
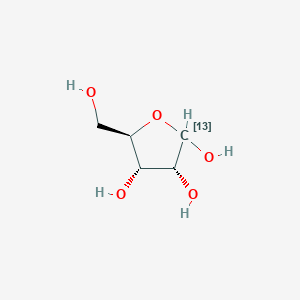
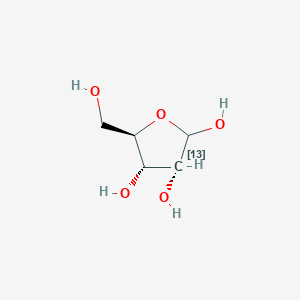
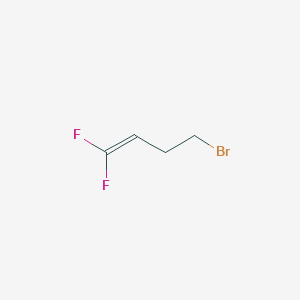
![2-Ethoxy-3-methyl-5H-benzo[7]annulene](/img/structure/B119421.png)
